Potassium trifluoro[(4-fluorophenyl)methyl]boranuide

Catalog No.
S841189
CAS No.
1494466-28-2
M.F
C7H6BF4K
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro[(4-fluorophenyl)methyl]boranui...

CAS Number

1494466-28-2

Product Name

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide

IUPAC Name

potassium;trifluoro-[(4-fluorophenyl)methyl]boranuide

Molecular Formula

C7H6BF4K

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BF4.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1

InChI Key

ANQLQMOKLNBMOM-UHFFFAOYSA-N

SMILES

[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+]

Canonical SMILES

[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+]

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide is an organic compound with the molecular formula C7H6BF4K and a molecular weight of approximately 216.0255 g/mol. This compound is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a phenyl group substituted with a fluorine atom. The compound is known for its potential applications in various scientific research fields due to its unique chemical structure and properties, including its role in organoboron chemistry and potential utility in medicinal chemistry .

Organic Synthesis

  • Suzuki-Miyaura Coupling: K4F-Ph is a valuable reagent in Suzuki-Miyaura coupling reactions, a cornerstone of organic synthesis for constructing carbon-carbon bonds. The trifluoroborate group readily undergoes transmetalation with palladium catalysts, introducing a 4-fluorophenyl moiety into organic molecules. This specific functionality can be crucial for designing pharmaceuticals, agrochemicals, and advanced materials [].

Medicinal Chemistry

  • Fluorine Incorporation: The presence of fluorine in K4F-Ph allows for the introduction of this element into bioactive molecules during synthesis. Fluorine substitution can enhance a drug candidate's properties, such as metabolic stability and membrane permeability, leading to improved drug efficacy [].

Material Science

  • Organic Light-Emitting Diodes (OLEDs): K4F-Ph can be a precursor for the synthesis of organic materials with potential applications in OLEDs. The 4-fluorophenyl group can influence the optoelectronic properties of the materials, contributing to factors like light emission color and efficiency [].

The reactivity of potassium trifluoro[(4-fluorophenyl)methyl]boranuide primarily revolves around its boron center, which can participate in various nucleophilic and electrophilic reactions. It can undergo:

  • Nucleophilic substitution: The trifluoromethyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Cross-coupling reactions: This compound can be utilized in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biphenyl compounds.
  • Hydrolysis: In the presence of water, it may hydrolyze to form corresponding boronic acids, which are valuable intermediates in organic synthesis .

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide exhibits biological activities that warrant further investigation. Preliminary studies indicate:

  • Toxicity: It is classified as harmful if swallowed and can cause skin irritation .
  • Potential therapeutic uses: Its structural analogs have shown promise in drug development, particularly in targeting specific biological pathways due to their ability to interact with biomolecules.

The synthesis of potassium trifluoro[(4-fluorophenyl)methyl]boranuide typically involves several steps:

  • Formation of Boron Complex: A boron reagent is reacted with a fluorinated aromatic compound.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents.
  • Salt Formation: The final product is obtained by neutralizing the resulting boron complex with potassium salts to form the potassium salt of the compound .

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide has diverse applications:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Pharmaceuticals: The compound may have potential applications in drug design and development due to its biological activity and structural properties .

Research on the interaction of potassium trifluoro[(4-fluorophenyl)methyl]boranuide with various biological systems is limited but promising. Studies suggest:

  • Binding Affinity: Investigations into its binding affinity with enzymes or receptors could reveal insights into its potential therapeutic roles.
  • Mechanistic Studies: Understanding how this compound interacts at the molecular level will be crucial for elucidating its biological effects and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with potassium trifluoro[(4-fluorophenyl)methyl]boranuide, including:

Compound NameMolecular FormulaUnique Features
Potassium trifluoro[(2-fluorophenyl)methyl]boranuideC7H6BF4KSubstituted at different phenyl position
Potassium trifluoroborateKBF3Simpler structure without aromatic substitution
4-Fluorobenzylboronic acidC7H8BF4Contains a hydroxyl group, enhancing reactivity

Uniqueness

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide stands out due to its specific substitution pattern on the phenyl ring and the presence of both trifluoromethyl and boron functionalities, which enhance its reactivity and potential applications in advanced materials and pharmaceuticals compared to similar compounds .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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